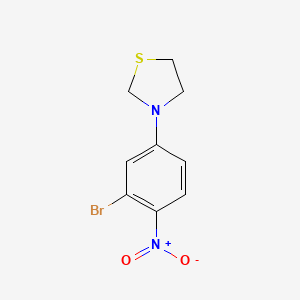

3-(3-Bromo-4-nitrophenyl)thiazolidine

Description

Structural Isomerism

Positional Isomerism :

- The bromine and nitro groups on the phenyl ring could theoretically occupy alternative positions (e.g., 2-bromo-5-nitrophenyl or 4-bromo-3-nitrophenyl). However, the designated 3-bromo-4-nitrophenyl configuration is specific to this compound.

- Substituent attachment to the thiazolidine ring is fixed at N-3, preventing ring positional isomerism.

Functional Group Isomerism :

- The thiazolidine core distinguishes this compound from other heterocycles (e.g., oxazolidines or pyrrolidines).

Tautomeric Possibilities

Thiazolidine is a saturated heterocycle with no conjugated π-system, precluding keto-enol or imine-enamine tautomerism. The absence of acidic protons adjacent to the nitrogen or sulfur atoms further eliminates tautomeric equilibria.

Stereochemical Considerations

- The thiazolidine ring adopts a puckered conformation due to its saturated structure.

- No chiral centers are present in the parent thiazolidine ring. However, substitution patterns on the phenyl ring (e.g., bromine and nitro groups) do not introduce stereogenicity due to their planar arrangement.

Properties

IUPAC Name |

3-(3-bromo-4-nitrophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c10-8-5-7(11-3-4-15-6-11)1-2-9(8)12(13)14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTLFNOIRLHTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

- Starting material : 4-Fluoronitrobenzene.

- Reagent : N-bromosuccinimide (NBS) in acetic acid.

- Conditions : 25–50°C, stirring.

- Outcome : 3-Bromo-4-fluoronitrobenzene (96.1% yield).

-

- Reagent : Sodium methoxide in methanol.

- Conditions : 20–60°C, 4 hours.

- Outcome : Substitution of fluorine with methoxy to form 3-bromo-4-methoxynitrobenzene.

For 3-bromo-4-nitrobenzaldehyde, analogous nitration or oxidation steps would replace methoxy with a formyl group.

Knoevenagel Condensation with Thiazolidine-2,4-dione

Thiazolidine-2,4-dione derivatives are synthesized via condensation with aromatic aldehydes:

General Protocol:

- Reactants :

- Thiazolidine-2,4-dione (1.17 g, 0.01 mol).

- 3-Bromo-4-nitrobenzaldehyde (equimolar).

- Catalyst : Piperidine (0.4 mL).

- Solvent : Toluene or ethanol.

- Conditions : Reflux at 110–120°C for 5–6 hours.

- Workup : Acidification with 1M HCl, filtration, and recrystallization from ethanol.

Characterization Data:

- IR : C=O stretches at 1754–1763 cm⁻¹, C–S at 628 cm⁻¹.

- ¹H-NMR : Aromatic protons at δ 7.18–7.89 ppm, methylene (–CH₂–NH–) at δ 5.14 ppm.

Alternative Routes via 1,3,4-Oxadiazole Hybrids

Hybridization with 1,3,4-oxadiazole moieties offers improved solubility and bioactivity:

Steps:

- Intermediate : 5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde.

- Condensation : React with thiazolidine-2,4-dione under acidic conditions (POCl₃).

- Yield : 62–75% for analogous derivatives.

Optimization and Green Chemistry Approaches

Recent advancements emphasize solvent-free or microwave-assisted methods:

- Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes.

- Solvent : Ethanol or water, minimizing toxic byproducts.

Table 1: Comparative Analysis of Synthesis Methods

Challenges and Considerations

- Regioselectivity : Bromination and nitration must be carefully controlled to avoid para/meta isomer byproducts.

- Purification : Recrystallization from ethanol or toluene is critical for removing unreacted aldehydes.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the phenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitro group at the 4-position .

Key Reagents and Products

Mechanistic Insights :

-

The nitro group activates the bromine substituent for SNAr by withdrawing electron density via resonance.

-

Reactions typically proceed via a Meisenheimer intermediate under polar aprotic solvents (e.g., DMF) or ethanol .

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom or adjacent carbon centers.

Oxidation Pathways

| Oxidizing Agent | Product | Observations | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 50°C | 3-(3-Bromo-4-nitrophenyl)thiazolidin-4-one | Formation of a ketone at C4 | |

| H₂O₂, AcOH, RT | Sulfoxide derivative | Partial oxidation of sulfur |

Notes :

-

Strong oxidizing agents like KMnO₄ cleave the thiazolidine ring to form a thiazolidinone .

-

Controlled oxidation with H₂O₂ yields sulfoxides without ring opening .

Reduction Reactions

The nitro group and thiazolidine ring can be selectively reduced.

Reduction Pathways

| Reducing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOH | 3-(3-Bromo-4-aminophenyl)thiazolidine | Nitro → amine | |

| NaBH₄, MeOH | Thiazolidine ring remains intact | No reduction of nitro group |

Key Findings :

-

Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the bromine or thiazolidine ring .

-

Sodium borohydride fails to reduce the nitro group but may reduce disulfide bonds in modified derivatives .

Ring-Opening and Hydrolysis

The thiazolidine ring undergoes acid- or base-catalyzed hydrolysis.

Hydrolysis Conditions

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| HCl (6M), reflux | 3-Bromo-4-nitrobenzenethiol + acetamide | Acid-catalyzed ring opening | |

| NaOH (2M), 70°C | Disulfide derivatives | Base-mediated dimerization |

Structural Implications :

-

Acidic hydrolysis cleaves the C–N bond of the thiazolidine ring, yielding a thiol and acetamide .

-

Alkaline conditions promote disulfide bond formation via oxidation of liberated thiol groups .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Catalytic Systems

| Catalyst/Base | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 3-(4-Nitrophenyl)thiazolidine | 75 | |

| CuI, Et₃N, DMSO | Terminal alkyne | 3-Alkynyl-4-nitrophenylthiazolidine | 68 |

Applications :

-

Suzuki-Miyaura coupling enables aryl-aryl bond formation for functionalized derivatives.

-

Sonogashira coupling introduces alkynyl groups for click chemistry applications .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position relative to itself.

Example Reactions

| Electrophile | Product | Regioselectivity | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ | 3-Bromo-4,6-dinitrophenylthiazolidine | Nitration at C6 | |

| Cl₂, FeCl₃ | 3-Bromo-4-nitro-6-chlorophenylthiazolidine | Chlorination at C6 |

Regiochemical Analysis :

Scientific Research Applications

Medicinal Chemistry

3-(3-Bromo-4-nitrophenyl)thiazolidine has been investigated for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Applications:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth.

- Anti-inflammatory Properties: Research indicates that thiazolidine derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory agents.

Table 1: Anticancer Activity of 3-(3-Bromo-4-nitrophenyl)thiazolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-Bromo-4-nitrophenyl)thiazolidine | A431 (human epidermoid carcinoma) | TBD |

| Reference Drug (Doxorubicin) | A431 | 0.5 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.

- Formation of Thiazolidine Derivatives: The thiazolidine moiety can undergo modifications to yield compounds with enhanced biological activity.

Table 2: Common Reactions Involving 3-(3-Bromo-4-nitrophenyl)thiazolidine

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Reduction | Conversion to amines or alcohols |

| Oxidation | Formation of corresponding carboxylic acids |

The biological activity of 3-(3-Bromo-4-nitrophenyl)thiazolidine has been explored in various studies, focusing on its antibacterial and antifungal properties.

Case Study: Antibacterial Activity

A study conducted by Shanmugam et al. demonstrated that thiazolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like bromine and nitro enhances antibacterial efficacy.

Table 3: Antibacterial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-Bromo-4-nitrophenyl)thiazolidine | E. coli | TBD |

| Reference Compound (Ampicillin) | E. coli | 4 µg/mL |

Mechanism of Action

The biological activity of 3-(3-Bromo-4-nitrophenyl)thiazolidine is primarily due to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the bromine atom can enhance the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 3-(3-Bromo-4-nitrophenyl)thiazolidine with a structurally analogous compound, 2-(3-Bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine (CAS: Not provided; ChemSpider ID referenced in ):

Research Findings and Limitations

- Analytical Challenges : Chromatographic and electrochemical determinations of thiazolidines are underreported, necessitating advanced techniques like LC-MS for accurate quantification .

- Safety Profile : Nitro-containing compounds often exhibit higher toxicity compared to methoxy or sulfonyl derivatives, warranting stringent handling protocols .

Biological Activity

Overview

3-(3-Bromo-4-nitrophenyl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring bonded to a brominated and nitrated phenyl group. The structural features of this compound suggest significant potential for various biological activities, primarily due to the presence of both bromine and nitro substituents, which can influence its reactivity and interaction with biological targets.

The biological activity of 3-(3-Bromo-4-nitrophenyl)thiazolidine is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can be bioreduced to form reactive intermediates that may damage cellular components, while the bromine atom enhances binding affinity to certain targets, potentially altering their activity .

Biological Activities

Research indicates that thiazolidine derivatives, including 3-(3-Bromo-4-nitrophenyl)thiazolidine, exhibit a range of biological activities:

- Antimicrobial Activity : Thiazolidines are known for their antibacterial properties, which can be influenced by the nature of substituents at specific positions on the thiazolidine ring. The presence of electron-withdrawing groups like nitro has been associated with enhanced antibacterial effects .

- Anticancer Potential : Preliminary studies suggest that thiazolidine derivatives may possess anticancer properties. For instance, compounds similar in structure have shown selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells .

- Anti-inflammatory Effects : Some thiazolidines have demonstrated anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

- Antimicrobial Efficacy :

- Anticancer Activity :

-

Molecular Docking Studies :

- Molecular docking studies have been employed to understand the binding interactions between 3-(3-Bromo-4-nitrophenyl)thiazolidine and its molecular targets. These studies revealed that the compound could effectively fit into active sites of key enzymes involved in disease processes, further supporting its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of 3-(3-Bromo-4-nitrophenyl)thiazolidine compared to related compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-(3-Bromo-4-nitrophenyl)thiazolidine | Moderate | High | Moderate |

| 3-(4-Bromo-3-nitrophenyl)thiazolidine | High | Moderate | Low |

| 3-(3-Chloro-4-nitrophenyl)thiazolidine | Low | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.